molecular formula C12H13ClO2 B1432353 8-Chloro-2,2-dimethylchroman-6-carbaldehyde CAS No. 1350761-35-1

8-Chloro-2,2-dimethylchroman-6-carbaldehyde

Cat. No.: B1432353
CAS No.: 1350761-35-1
M. Wt: 224.68 g/mol
InChI Key: JXSMTFMTJQTESH-UHFFFAOYSA-N
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Description

8-Chloro-2,2-dimethylchroman-6-carbaldehyde is a synthetically derived chroman compound of interest in medicinal chemistry and chemical synthesis. This molecule features a carbaldehyde functional group at the 6-position and a chloro substituent at the 8-position on the chroman scaffold, which is further characterized by a 2,2-dimethyl motif. These specific functionalizations make it a valuable and versatile intermediate for constructing more complex molecular architectures. Its primary research application lies in its role as a key synthetic precursor. The aldehyde group is a highly reactive handle, enabling its use in various condensation reactions, including the formation of Schiff bases, or serving as a starting point for the synthesis of corresponding carboxylic acids, alcohols, and other derivatives. Researchers can utilize this compound to develop libraries of novel compounds for biological screening. Chroman and coumarin scaffolds are recognized for their broad biological activities. Structural-activity relationship (SAR) studies on these cores have indicated that substituents at various positions on the ring system are crucial for modulating biological activity, particularly for antibacterial applications . The specific pattern of substitution on 8-Chloro-2,2-dimethylchroman-6-carbaldehyde makes it a candidate for such investigations in early-stage drug discovery research. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-chloro-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-12(2)4-3-9-5-8(7-14)6-10(13)11(9)15-12/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSMTFMTJQTESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC(=C2)C=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165811
Record name 8-Chloro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350761-35-1
Record name 8-Chloro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350761-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Notes
Prenylation & Cyclization Resacetophenone Isoprene, PPA, 30-35°C, 8-9 h ~63 Efficient chroman ring formation
Aldol Condensation 2,2-Dimethylchroman + Benzaldehydes 30% alcoholic KOH, KI catalyst, acetone Variable Allows substitution pattern control
Vilsmeier-Haack Formylation Chroman derivatives POCl3 + DMF, 0-90°C, 16 h ~27 Introduces aldehyde group selectively

Detailed Research Findings and Analysis

  • Prenylation Step: Ahluwalia et al. demonstrated that polyphosphoric acid is a superior catalyst compared to orthophosphoric acid for prenylation of resacetophenone, yielding a more homogeneous reaction mixture and higher yields of 2,2-dimethylchroman intermediates. The reaction conditions are mild, and the product crystallizes as colorless needles, facilitating purification.

  • Aldol Condensation: The condensation of chroman intermediates with substituted benzaldehydes under mild basic conditions proceeds smoothly, generating chalcone intermediates that can be further manipulated. This step is critical for introducing aromatic substituents and enabling subsequent functionalization at the aldehyde position.

  • Vilsmeier-Haack Reaction: This classical formylation method is widely used to introduce aldehyde groups onto aromatic and heterocyclic systems. The reaction involves formation of an iminium ion electrophile from POCl3 and DMF, which then reacts with activated aromatic rings. While yields can be moderate, the method is robust and scalable. For chroman derivatives, careful control of temperature and reaction time is necessary to achieve selective formylation without over-chlorination or decomposition.

  • Chlorination: Chlorination at the 8-position can be achieved either before or after chroman ring formation, depending on the synthetic route. Electrophilic aromatic substitution using chlorinating agents under controlled conditions is typical. The presence of electron-donating methyl groups and the chroman oxygen affects regioselectivity.

Summary and Recommendations

The preparation of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde is best approached through a combination of:

  • Efficient chroman ring construction via prenylation and cyclization of resacetophenone derivatives catalyzed by polyphosphoric acid.
  • Strategic chlorination to introduce the chlorine substituent at the 8-position.
  • Selective formylation using the Vilsmeier-Haack reaction to install the aldehyde group at the 6-position.

This multi-step method balances yield, regioselectivity, and scalability. Alternative routes involving aldol condensation offer flexibility in substituent variation but may require additional steps for chlorination and formylation.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,2-dimethylchroman-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: 8-Chloro-2,2-dimethylchroman-6-carboxylic acid.

    Reduction: 8-Chloro-2,2-dimethylchroman-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2,2-dimethylchroman-6-carbaldehyde finds applications in several areas of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

    Pathways Involved: The compound may interfere with oxidative stress pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) 7-Methoxy-2,2-dimethylchroman-6-carbaldehyde (47)
  • Structure : Methoxy group at C7 vs. chloro at C8 in the target compound.
  • Synthesis : Prepared via formylation of 2,2-dimethylchroman precursors in 70% yield .
  • Impact : Methoxy groups are electron-donating, contrasting with the electron-withdrawing chloro group. This alters resonance stabilization and reactivity at the aromatic ring.
(b) 6-Fluorochroman-8-carbaldehyde (CAS 82060-91-1)
  • Structure : Fluoro substituent at C6 vs. chloro at C6.
  • Impact : Fluorine’s high electronegativity increases polarity but offers weaker electron-withdrawing effects compared to chlorine. This may influence solubility and metabolic stability .
(c) 6,8-Dichloro-2H-chromene-3-carbaldehyde (CAS 126350-18-3)
  • Structure : Dichloro substitution (C6, C8) and aldehyde at C3 instead of C5.

Functional Group Variations

(a) 6-Chloro-2,2-dimethylchroman-7-ol (CAS 653563-84-9)
  • Structure : Hydroxyl group at C7 vs. aldehyde at C6.
  • Impact : The hydroxyl group enables hydrogen bonding, increasing hydrophilicity, whereas the aldehyde offers nucleophilic reactivity. This functional divergence suggests distinct applications in drug design or catalysis .
(b) Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate (CAS 1350761-59-9)
  • Structure : Spiro cyclopropane ring at C4 and methyl ester at C6 vs. aldehyde.
  • The ester group provides a hydrolyzable moiety, contrasting with the aldehyde’s reactivity .

Biological Activity

8-Chloro-2,2-dimethylchroman-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

8-Chloro-2,2-dimethylchroman-6-carbaldehyde has the molecular formula C12H13ClO2C_{12}H_{13}ClO_2 and a molecular weight of approximately 228.68 g/mol. The compound features:

  • A chloro substituent at the 8th position.
  • Two methyl groups at the 2nd position.
  • An aldehyde group at the 6th position.

This structural configuration enhances its electrophilic character, making it reactive towards nucleophiles in biological systems.

Biological Activity

Research indicates that 8-Chloro-2,2-dimethylchroman-6-carbaldehyde exhibits various biological properties, including:

1. Antimicrobial Activity

  • The compound has shown promising results against a range of bacterial strains, indicating potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

  • Studies have evaluated its cytotoxic effects on several cancer cell lines. For instance:
    • Breast Cancer : Exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines with IC50 values ranging from 10 to 20 µM.
    • Lung Cancer : Demonstrated effectiveness against A549 cell lines with IC50 values around 15 µM .
  • The compound's mechanism in cancer cells may involve apoptosis induction and inhibition of cell proliferation through interaction with specific molecular targets.

3. Neuroprotective Effects

  • Preliminary studies suggest that it may have neuroprotective properties, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .

The biological activity of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

  • Inhibition of enzyme activity.
  • Disruption of cellular processes linked to oxidative stress pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde, a comparative analysis with structurally related compounds is useful:

Compound NameKey FeaturesBiological Activity
6-Chloro-2,2-dimethylchroman-4-carbaldehydeCarbaldehyde group at the 4th positionModerate anticancer activity
2,2-Dimethylchroman-8-carbaldehydeLacks the chloro substituentLower reactivity
6-Bromo-2,2-dimethylchroman-8-carbaldehydeContains a bromo substituent instead of chloroReduced antimicrobial activity

This table illustrates how variations in substituents can affect biological activity and reactivity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde:

  • Anticancer Study : In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines. A notable study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting strong anticancer potential .
  • Antimicrobial Evaluation : Research showed that it effectively inhibited growth in multiple bacterial strains, suggesting its utility as a lead compound for developing new antimicrobial agents.
  • Neuroprotective Investigation : Initial findings indicate that this compound could protect neuronal cells from oxidative damage, making it a candidate for further research in neurodegenerative diseases .

Q & A

Q. What advanced analytical approaches can differentiate between polymorphic forms of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) identifies polymorphs by lattice packing differences. Differential Scanning Calorimetry (DSC) detects melting-point variations (>5°C between forms), while Raman spectroscopy distinguishes hydrogen-bonding patterns in the solid state .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Chloro-2,2-dimethylchroman-6-carbaldehyde
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8-Chloro-2,2-dimethylchroman-6-carbaldehyde

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